![molecular formula C11H8N2O5 B1674289 Furylfuramide CAS No. 3688-53-7](/img/structure/B1674289.png)
Furylfuramide
Overview
Description
Furylfuramide, also known as AF-2, is a synthetic nitrofuran derivative . It was widely used as a food preservative in Japan since at least 1965, but was withdrawn from the market in 1974 when it was observed to be mutagenic to bacteria in vitro and thus suspected of carcinogenicity .
Molecular Structure Analysis
Furylfuramide has a molecular formula of C11H8N2O5 . Its molecular weight is 248.19 g/mol . The IUPAC name for Furylfuramide is (Z)-2-(furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide .Physical And Chemical Properties Analysis
Furylfuramide appears as bright orange crystals . It has a molecular weight of 248.19 g/mol . The molecular formula of Furylfuramide is C11H8N2O5 .Scientific Research Applications
Genetic Toxicology Studies
Furylfuramide, a synthetic nitrofuran analog, is mainly utilized in scientific research for its mutagenic properties . It serves as a model compound in genetic toxicology studies . Its incorporation into experimental designs helps in understanding the mechanisms of DNA damage and mutation .
Cellular Processes
Furylfuramide is used to study the cellular processes that are triggered in response to DNA damage . Researchers study the interaction between furylfuramide and various cellular enzymes involved in DNA repair and replication .
Genomic Stability
The pathways that contribute to genomic stability can be elucidated by studying the interaction between furylfuramide and various cellular enzymes involved in DNA repair and replication .
Environmental Mutagenesis
In the field of environmental mutagenesis, the effects of furylfuramide on different organisms are assessed to determine the potential risks of environmental exposure to similar compounds .
Development and Calibration of New Assays
Furylfuramide is used as a reference substance in the development and calibration of new assays and techniques for detecting mutagenic activity in substances . This includes the Ames test .
Food and Water Safety Monitoring
Furylfuramide has been used in the development of microfluidic paper-based analytical devices (PADs) for food and water safety and quality monitoring .
Carcinogenicity Studies
Furylfuramide has been reported to induce low but significant yields of tumors in mice when administered at the fetal or young stage . This makes it a valuable compound for studying carcinogenicity.
Safety and Hazards
Mechanism of Action
Furylfuramide, also known as AF-2 , is a synthetic nitrofuran derivative that was widely used as a food preservative in Japan . This article will delve into the mechanism of action, biochemical pathways, pharmacokinetics, and the effects of environmental factors on Furylfuramide.
Target of Action
It’s known that furylfuramide was observed to be mutagenic to bacteria in vitro , suggesting that its targets could be bacterial cells or specific bacterial proteins.
Mode of Action
It’s known that furylfuramide was observed to be mutagenic to bacteria in vitro . Mutagenic compounds typically interact with DNA, causing changes in the genetic material that can lead to mutations.
Result of Action
Furylfuramide was found to cause benign and malignant tumors in the mammary glands, stomachs, esophagi, and lungs of rodents of both sexes . This suggests that the molecular and cellular effects of Furylfuramide’s action include DNA damage and the initiation of carcinogenesis.
properties
IUPAC Name |
(Z)-2-(furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O5/c12-11(14)8(9-2-1-5-17-9)6-7-3-4-10(18-7)13(15)16/h1-6H,(H2,12,14)/b8-6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYAHJFZLDZDIOH-VURMDHGXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=CC2=CC=C(O2)[N+](=O)[O-])C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C(=C/C2=CC=C(O2)[N+](=O)[O-])/C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O5 | |
Record name | AF-2 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19726 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9020033 | |
Record name | AF-2 | |
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URL | https://comptox.epa.gov/dashboard/DTXSID9020033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Af-2 appears as bright orange crystals. (NTP, 1992), Reddish-orange solid; [HSDB] Bright orange solid; [CAMEO] | |
Record name | AF-2 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19726 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Furylfuramide | |
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URL | https://haz-map.com/Agents/5393 | |
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Solubility |
less than 0.1 mg/mL at 70 °F (NTP, 1992), Slightly soluble in water; soluble in dimethyl formamide, ethanol and methanol | |
Record name | AF-2 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19726 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | FURYLFURAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4345 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000007 [mmHg] | |
Record name | Furylfuramide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5393 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Furylfuramide | |
Color/Form |
Reddish-orange needles | |
CAS RN |
3688-53-7, 18772-03-7 | |
Record name | AF-2 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19726 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Furylfuramide | |
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Record name | cis-Furylfuramide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018772037 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FURYLFURAMIDE | |
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Record name | AF-2 | |
Source | EPA DSSTox | |
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Record name | FURYLFURAMIDE | |
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Record name | FURYLFURAMIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4345 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
151-152 °C | |
Record name | FURYLFURAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4345 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of furylfuramide?
A1: The molecular formula of furylfuramide is C11H7N3O4, and its molecular weight is 245.19 g/mol.
Q2: Is there any information available on the spectroscopic data of furylfuramide?
A2: Yes, gas chromatography studies have been used to characterize furylfuramide, including the separation and identification of its trans and cis isomers. []
Q3: How does furylfuramide exert its antimicrobial effects?
A3: While the exact mechanism is not fully elucidated, studies suggest that furylfuramide inhibits the growth of bacteria by interfering with the outgrowth of bacterial spores rather than germination itself. Microscopic observations demonstrate that while furylfuramide does not prevent the initial stages of spore germination (e.g., reduction of refractility), it halts further development, leading to cell lysis and shedding of empty spore coats. []
Q4: What is known about the interaction of furylfuramide with its target and its downstream effects?
A4: Furylfuramide interacts with cellular DNA, causing damage that can lead to mutations. [, ] This DNA damage triggers the SOS response, a bacterial DNA repair mechanism. [, ] Furylfuramide's ability to induce the SOS response has been extensively studied using the Salmonella typhimurium TA1535/pSK1002 umu test. [, , ]
Q5: Does furylfuramide induce chromosomal aberrations?
A5: Yes, in vitro studies on cultured mouse cells show that furylfuramide can induce significant chromosomal damage. At specific concentrations, it leads to severe aberrations in a high percentage of mitotic plates, including gaps, breaks, exchanges, and fragmentations. []
Q6: Does furylfuramide affect DNA synthesis?
A6: Yes, research indicates that furylfuramide can inhibit DNA synthesis. In particular, it significantly inhibits the uptake of radioactive thymidine, a nucleoside incorporated into DNA during replication. []
Q7: What is the general toxicity profile of furylfuramide?
A7: Furylfuramide exhibits toxicity in various systems. Studies in mice have shown that oral administration can cause liver damage, particularly centrolobular coagulation necrosis. [] Chronic administration in rats and mice has been linked to liver enlargement and cellular degeneration, although no progressive lesions were observed after prolonged exposure. []
Q8: What are the long-term effects of exposure to furylfuramide?
A8: Although furylfuramide's use as a food additive has been discontinued, long-term studies in animals have raised concerns about its potential carcinogenicity. While these studies did not show a direct increase in tumor incidence directly attributable to furylfuramide, its potential for DNA damage and mutagenic activity raises concerns about possible carcinogenic effects with prolonged exposure. [, ]
Q9: What is known about the metabolism of furylfuramide in the body?
A9: Research indicates that furylfuramide is metabolized in the liver by cytochrome P450 enzymes, specifically those belonging to the CYP1A family. [] This metabolic process leads to the deactivation of furylfuramide into forms that are less capable of inducing the SOS response, suggesting a detoxification mechanism. []
Q10: Are there any known structure-activity relationships for furylfuramide and its analogs?
A10: While specific structure-activity relationship (SAR) studies for furylfuramide are limited within the provided papers, research on related nitrofuran compounds suggests that the nitro group plays a crucial role in their biological activity. [] Modifications to this group or other parts of the molecule can significantly alter its toxicity and mutagenic potential.
Q11: Can the harmful effects of furylfuramide be mitigated?
A11: Yes, several studies have investigated the ability of various compounds to suppress the mutagenic effects of furylfuramide. For example, phenobarbital pretreatment has been shown to reduce furylfuramide-induced liver damage in mice, likely by enhancing its detoxification in the liver. [] Additionally, various natural compounds, such as acetophenones, phenolic acids, alkylphenols, isoflavones, flavonoids, and terpenoids, have demonstrated suppressive effects on furylfuramide-induced SOS response in bacterial test systems. [, , , , , , , , , ]
Q12: What analytical methods are used to detect and quantify furylfuramide?
A12: Several analytical techniques have been employed for furylfuramide analysis. Thin-layer chromatography (TLC) has been used for the detection of furylfuramide in food samples. [] Gas chromatography (GLC), equipped with flame ionization and electron capture detectors, has also proven valuable for quantifying furylfuramide and identifying its isomers. [] Microbiological assays, using microorganisms like Bacillus natto, have also been utilized for the quantitative determination of furylfuramide in various matrices like buffer solutions, food products, and biological samples. []
Q13: What are the regulatory implications of furylfuramide's toxicity?
A13: Due to concerns about its potential carcinogenicity, furylfuramide is no longer permitted as a food additive in many countries, including Japan where it was previously widely used. []
Q14: Are there any safe and effective alternatives to furylfuramide?
A14: Yes, there are several alternatives to furylfuramide for food preservation. Some commonly used alternatives include sorbic acid, benzoic acid, and their salts. [, ] These compounds exhibit antimicrobial activity and are generally considered safe for human consumption at permitted levels.
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